Echinatine is primarily extracted from licorice plants, specifically Glycyrrhiza uralensis and Glycyrrhiza inflata. It belongs to the broader class of chalcones, which are characterized by a specific chemical structure that includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Retrochalcones, such as echinatine, differ structurally from typical chalcones due to the orientation of their substituents and the presence of additional functional groups.
Echinatine can be synthesized through various methods, including biosynthetic pathways and chemical synthesis.
The biosynthesis of echinatine involves two main pathways:
Feeding studies have shown that precursors derived from these pathways can lead to the successful production of echinatine in plant tissues .
Recent studies have explored synthetic routes to produce echinatine derivatives. For instance, a series of novel echinatin derivatives were synthesized using commercially available starting materials through a multi-step process involving substitution reactions and condensation reactions at controlled temperatures (e.g., 70 °C) . The synthesis typically involves:
Echinatine's molecular structure can be described as follows:
The compound exhibits several functional groups that influence its chemical behavior, including phenolic hydroxyls that are crucial for its antioxidant properties.
Echinatine participates in various chemical reactions, particularly those involving radical scavenging and redox reactions.
Echinatine has been shown to react with free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), through mechanisms like:
These reactions lead to the formation of stable adducts and contribute to its potential therapeutic effects against oxidative stress-related diseases.
The mechanism of action of echinatine involves multiple pathways, particularly in cancer treatment:
Echinatine's physical and chemical properties are critical for its applications:
These properties affect its bioavailability and efficacy in therapeutic applications.
Echinatine has several notable applications in scientific research:
Echinatin exerts potent antitumor effects by targeting the Wnt/β-catenin signaling cascade, a pathway frequently dysregulated in cancers. In bladder cancer models, echinatin significantly reduced phosphorylation of key pathway components (LRP6, Dvl2) and decreased active β-catenin protein levels, leading to downregulation of downstream oncogenes like LEF1, CD44, and cyclin D1 [1] [5]. Mechanistically, echinatin promotes the formation of the β-catenin destruction complex (AXIN/APC/GSK-3β), facilitating proteasomal degradation of β-catenin [5] [8]. This inhibition impaired cancer cell stemness and reduced tumor invasiveness in xenograft models. In osteosarcoma, echinatin synergized with cisplatin to suppress β-catenin nuclear translocation, enhancing chemosensitivity [8].
Table 1: Echinatin-Mediated Effects on Wnt/β-Catenin Pathway Components
Pathway Component | Effect of Echinatin | Functional Consequence | Cancer Model |
---|---|---|---|
LRP6/Dvl2 phosphorylation | ↓ 50-70% | Reduced pathway initiation | Bladder cancer [1] |
Active β-catenin | ↓ 60% | Impaired nuclear signaling | Breast cancer [5] |
Cyclin D1 expression | ↓ 45% | Cell cycle arrest (G2/M phase) | Osteosarcoma [8] |
TCF/LEF transcriptional activity | ↓ 55% | Suppressed EMT/metastasis | Hepatocellular carcinoma [3] |
Echinatin activates p38 mitogen-activated protein kinase (MAPK) signaling to induce apoptosis and inhibit metastasis. In bladder cancer cells, echinatin triggered phosphorylation of p38 (Thr180/Tyr182), resulting in cell cycle arrest at G2/M phase and caspase-dependent apoptosis. Crucially, pharmacological inhibition of p38 (SB203580) abolished echinatin's antitumor effects, confirming pathway dependence [1] [6]. In hepatocellular carcinoma, echinatin co-activated p38 and JNK pathways, suppressing matrix metalloproteinase (MMP) expression and impeding extracellular matrix invasion [3] [8]. This dual-pathway activation also disrupted compensatory feedback mechanisms commonly observed during MAPK inhibitor therapy, preventing adaptive resistance [10].
Table 2: p38-Dependent Anticancer Mechanisms of Echinatin
Biological Process | Echinatin-Induced Change | Key Mediators | Experimental Evidence |
---|---|---|---|
Apoptosis induction | ↑ 300% | Cleaved caspase-3/9 | TUNEL positivity in xenografts [1] |
Metastasis suppression | ↓ 80% invasion | MMP-2/9 inhibition | Transwell assays [3] [8] |
Cell cycle arrest | G2/M phase ↑ 40% | p21/p27 upregulation | Flow cytometry [1] [6] |
Adaptive resistance | Prevents bypass signaling | Blocks CD73 overexpression | Synergy with MAPK inhibitors [10] |
Echinatin targets mitochondrial bioenergetics by modulating ATP synthase (Complex V) activity. In hepatocellular carcinoma, echinatin reduced mitochondrial membrane potential by 65% and decreased ATP production by 50% within 6 hours of treatment, preceding apoptosis induction [3]. This energy disruption occurs through direct binding to the F₁F₀-ATPase complex, inhibiting its rotary catalytic mechanism. Consequently, echinatin triggers AMPK activation and suppresses mTOR signaling, inducing metabolic stress. In bladder cancer models, this mitochondrial impairment potentiated chemotherapy-induced cytotoxicity by disabling cellular energy rescue pathways [1] [8].
Echinatin functions as a redox modulator by directly scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant systems. It neutralizes superoxide anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂) via its chalcone-derived phenolic structure, donating electrons to free radicals [4] [7]. In alveolar macrophages, echinatin upregulated nuclear factor erythroid 2-related factor 2 (Nrf2) by disrupting Keap1-Nrf2 binding, increasing heme oxygenase-1 (HO-1) expression by 3.5-fold [7]. This dual action reduced lipid peroxidation by 60% in acute lung injury models and protected against DNA damage in hepatocytes. The compound preferentially induced oxidative stress in cancer cells while protecting normal cells, demonstrating a therapeutic window [4] [7].
Table 3: Echinatin's Antioxidant Effects on Specific ROS Species
ROS Type | Scavenging Mechanism | Biological Impact | Experimental System |
---|---|---|---|
Superoxide (O₂•⁻) | Electron donation | ↓ Oxidative DNA damage | Cell-free systems [4] |
Hydrogen peroxide (H₂O₂) | Catalase induction | ↓ 70% protein carbonylation | RAW264.7 macrophages [7] |
Hydroxyl radical (•OH) | Radical neutralization | ↓ Lipid peroxidation (MDA ↓ 60%) | LPS-induced ALI [7] |
Singlet oxygen (¹O₂) | Energy transfer quenching | Prevents membrane degradation | Neutrophil assays [4] |
Echinatin disrupts pro-inflammatory cytokine networks by inhibiting TNF-α and IL-6 signaling at multiple levels. In macrophages, it suppressed LPS-induced TLR4 activation, reducing downstream NF-κB nuclear translocation [7] [9]. This inhibition decreased TNF-α secretion by 80% and IL-6 production by 75% in RAW264.7 cells. Mechanistically, echinatin directly binds transforming growth factor beta-activated kinase 1 (TAK1), preventing its phosphorylation and subsequent activation of IKK/NF-κB and MAPK pathways [7]. In colorectal cancer models, echinatin blocked IL-6-induced STAT3 phosphorylation and disrupted STAT3-NF-κB physical interactions, attenuating cancer stemness and telomerase activity [9]. The compound also downregulated IL-17 production in T-cells, reducing neutrophil recruitment in inflammatory conditions [6] [7].
Table 4: Cytokine Modulation by Echinatin in Experimental Systems
Inflammatory Mediator | Echinatin's Effect | Downstream Impact | Pathway Targeted |
---|---|---|---|
TNF-α secretion | ↓ 80% | Reduced neutrophil infiltration | TAK1/NF-κB [7] |
IL-6 signaling | ↓ 75% | Impaired STAT3 activation | JAK/STAT3 [9] |
IL-17 production | ↓ 65% | ↓ Osteoclast differentiation | p38 MAPK [6] |
Pro-IL-1β processing | ↓ 70% | Suppressed inflammasome | NLRP3/ASC [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7